![molecular formula C11H9N5O B2612439 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline CAS No. 1232770-00-1](/img/structure/B2612439.png)
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline
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Overview
Description
Triazolopyridazines are a class of compounds that contain a pyridazine ring fused with a 1,2,4-triazole ring . They are part of the larger family of azoles, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of triazolopyridazines can involve various methods. One common approach is the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of triazolopyridazines involves a five-membered triazole ring fused with a six-membered pyridazine ring . The exact structure can vary depending on the positions of the nitrogen atoms in the ring.Chemical Reactions Analysis
Triazolopyridazines can undergo various chemical reactions, depending on their substitution patterns and reaction conditions .Physical And Chemical Properties Analysis
Triazolopyridazines are typically solid at room temperature . Their exact physical and chemical properties can vary depending on their specific structure and substitution patterns.Scientific Research Applications
Anticancer Activity
The compound has shown potential in the field of cancer research . It has demonstrated effective anti-proliferative activity against various cancer cell lines such as A549, Bewo, and MCF-7 . The compound effectively binds with c-Met kinase through two hydrogen bonds and one π-π interaction , which could make it a potential anticancer agent.
Antimicrobial Activity
The compound has been studied for its antimicrobial properties . It has shown high antibacterial, antifungal activities compared to commercial antibiotics . It has been effective against E. coli, P. aeruginosa (Gram-negative bacteria), and S. aureus (Gram-positive bacteria) .
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity against C. albicans .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties . It has shown high anti-inflammatory activities compared to the commercial antibiotic Indomethacin .
Enzyme Inhibition
The compound has been found to inhibit various enzymes . It has shown inhibitory activity against carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
The compound has been studied for its potential as an antitubercular agent . It has shown promising results in this field .
Drug Design and Discovery
The compound has profound importance in drug design, discovery, and development . The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which includes “4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline”, has been a focus of research .
In Silico Pharmacokinetic and Molecular Modeling Studies
The compound has been used in in silico pharmacokinetic and molecular modeling studies . These studies have been summarized and could provide valuable insights for researchers .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-8-1-3-9(4-2-8)17-11-6-5-10-14-13-7-16(10)15-11/h1-7H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRAJIHRVONSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline |
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